4-Cyano-3-hydroxy-4-methylpentanoic acid
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-cyano-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2,4-8)5(9)3-6(10)11/h5,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
OVJOEASUMUOPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C(CC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of 4-cyano-3-hydroxy-4-methylpentanoic acid and related compounds:
Key Observations:
- Cyano vs. Hydroxyl/Amino Groups: The cyano group in the target compound introduces strong electron-withdrawing effects, increasing acidity compared to hydroxyl or amino-substituted analogs. For example, 4-hydroxy-4-methylpentanoic acid (pKa ~4.5–5.0) is less acidic than the target compound, where the cyano group may lower the pKa to ~2.5–3.5 (estimated) .
- Chiral centers in amino-substituted analogs (e.g., (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid) highlight the importance of stereochemistry in biological activity .
This compound:
- Synthetic Intermediate: Likely used in nitrile-to-amide or carboxylic acid transformations, similar to 4-cyanophenylalanine derivatives .
Comparative Insights:
- 4-Hydroxy-4-methylpentanoic Acid: Used in polymer synthesis and as a flavoring agent due to its mild acidity .
- Amino-Substituted Analogs: (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid is restricted to laboratory research, emphasizing safety concerns with bioactive nitriles .
- Phenyl-Substituted Derivatives: 3-Hydroxy-4-amino-5-phenylpentanoic acid demonstrates structural motifs seen in peptide-like inhibitors, highlighting the role of aromatic groups in target binding .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Cyano-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts or enzymatic resolution. For example, stereospecific hydroxylation and cyano-group introduction can be optimized using asymmetric catalysis, as seen in structurally similar compounds like (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride . Purification via preparative HPLC with chiral stationary phases (e.g., Purospher® STAR columns) ensures enantiomeric separation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (e.g., nitrogen) at -20°C in airtight containers to prevent hydrolysis of the cyano group. Avoid exposure to moisture and strong acids/bases, as these may degrade the compound. Safety protocols from analogous hydroxy-carboxylic acids recommend using PPE and fume hoods during handling .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodological Answer : Combine - and -NMR to resolve methyl and hydroxyl protons, and FT-IR to confirm cyano (C≡N, ~2200 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated for related pentanoic acid derivatives .
Advanced Research Questions
Q. How can data discrepancies in chiral purity assays of this compound be resolved?
- Methodological Answer : Cross-validate results using orthogonal methods:
- Chiral HPLC : Compare retention times with certified reference standards (e.g., 4-Cyclohexylbutanoic acid) .
- Circular Dichroism (CD) : Detect optical activity differences between enantiomers .
- X-ray Crystallography : Resolve absolute configuration ambiguities .
Q. What metabolic pathways are hypothesized for this compound in eukaryotic systems?
- Methodological Answer : The compound may undergo β-oxidation due to its pentanoic acid backbone. Cyano-group metabolism could parallel nitrile-to-amide conversion via cytochrome P450 enzymes (e.g., CYP2B6), as observed in 7-ethoxy-4-trifluoromethylcoumarin metabolism . Radiolabeled -tracing and LC-MS/MS can track metabolic intermediates .
Q. How does the steric hindrance of the 4-methyl group affect the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The methyl group reduces accessibility to the β-carbon, favoring intramolecular cyclization over intermolecular reactions. Computational modeling (DFT) and kinetic studies using deuterated analogs (e.g., 4-Methylpentanoic acid-d12) can quantify steric effects .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Lyophilization in the presence of stabilizers (e.g., trehalose) preserves integrity. Accelerated stability studies under varying pH and temperature conditions identify optimal storage buffers. Monitor degradation via UPLC-PDA to detect hydrolyzed byproducts .
Key Considerations
- Contradictions : Safety protocols vary by structural analogs; prioritize institution-specific guidelines over generalized SDS recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
